molecular formula C6H3BrN4O2 B14034639 6-Bromo-3-nitroimidazo[1,2-b]pyridazine

6-Bromo-3-nitroimidazo[1,2-b]pyridazine

Cat. No.: B14034639
M. Wt: 243.02 g/mol
InChI Key: TZSYSOBHYCRHTQ-UHFFFAOYSA-N
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Description

6-Bromo-3-nitroimidazo[1,2-b]pyridazine is a fused heterocyclic compound comprising an imidazole ring fused with a pyridazine ring, sharing one nitrogen atom at the junction (imidazo[1,2-b]pyridazine scaffold) . This scaffold is distinct from other isomers like imidazo[4,5-c]pyridazine or imidazo[4,5-d]pyridazine due to its nitrogen-sharing fusion pattern, which enhances synthetic accessibility and pharmacological exploration .

Properties

Molecular Formula

C6H3BrN4O2

Molecular Weight

243.02 g/mol

IUPAC Name

6-bromo-3-nitroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H3BrN4O2/c7-4-1-2-5-8-3-6(11(12)13)10(5)9-4/h1-3H

InChI Key

TZSYSOBHYCRHTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC=C2[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-nitroimidazo[1,2-b]pyridazine typically involves the bromination of 3-nitroimidazo[1,2-b]pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-nitroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted imidazo[1,2-b]pyridazines.

    Reduction: Formation of 6-bromo-3-aminoimidazo[1,2-b]pyridazine.

    Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

6-Bromo-3-nitroimidazo[1,2-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-nitroimidazo[1,2-b]pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Key Features :

  • Substituents : A bromine atom at position 6 and a nitro group at position 3.
  • Synthesis : Typically synthesized via condensation of substituted pyridazines with haloacetaldehyde derivatives or transition-metal-catalyzed cross-coupling reactions .

Comparison with Similar Compounds

The pharmacological profile of imidazo[1,2-b]pyridazine derivatives is highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Structural and Functional Analogues

Compound Name Substituents Biological Activity Key Data (IC₅₀/Ki) References
6-Bromo-3-nitroimidazo[1,2-b]pyridazine 6-Br, 3-NO₂ Not explicitly reported (inferred from analogs) N/A
3-Nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (5c) 6-piperidin-1-yl, 3-NO₂ AChE inhibition, anti-proliferative IC₅₀ = 50 nM (AChE)
3-Nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine (5h) 6-(4-phenylpiperazin-1-yl), 3-NO₂ AChE inhibition, mitochondrial stress induction IC₅₀ = 40 nM (AChE)
2-(4-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4) 2-(4-Me₂N-C₆H₄), 6-SMe β-amyloid plaque binding Ki = 11.0 nM
3-Bromo-6-chloroimidazo[1,2-b]pyridazine 3-Br, 6-Cl Intermediate for further functionalization N/A
LP-922761 Undisclosed substituents Neuropathic pain relief (oral efficacy limited) Preclinical data
IKKβ Inhibitors (e.g., I-191) Optimized 3- and 6-substituents Inhibition of IKKβ kinase, anti-inflammatory Cell-free IC₅₀ < 100 nM

Structure-Activity Relationship (SAR) Insights

Position 3 :

  • Nitro groups (e.g., 5c, 5h) enhance AChE inhibition potency (IC₅₀ < 50 nM) but may increase mitochondrial stress at higher concentrations .
  • Bromine (e.g., 6-Bromo-3-nitro) likely improves electrophilicity for nucleophilic substitution reactions, enabling further derivatization .

Position 6 :

  • Bulky substituents (e.g., piperazinyl in 5h) improve target selectivity. For example, 5h shows stronger AChE inhibition than 5c due to enhanced hydrophobic interactions .
  • Halogens (Br, Cl) at position 6 (e.g., 3-Bromo-6-chloro) are versatile handles for Suzuki or Buchwald-Hartwig couplings to introduce aryl/alkyl groups .

Position 2: Aryl groups with electron-donating substituents (e.g., 4-dimethylaminophenyl in compound 4) enhance β-amyloid binding affinity (Ki = 11 nM) by promoting π-π stacking .

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